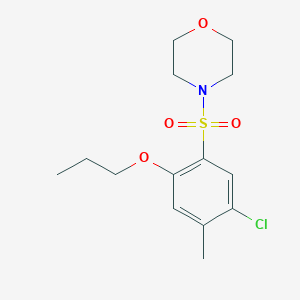

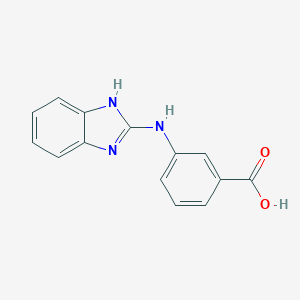

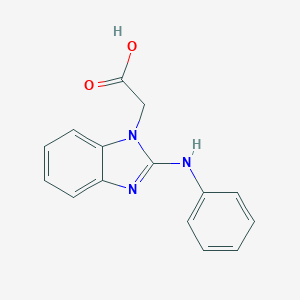

![molecular formula C19H15FN2O3S B498623 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-74-5](/img/structure/B498623.png)

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

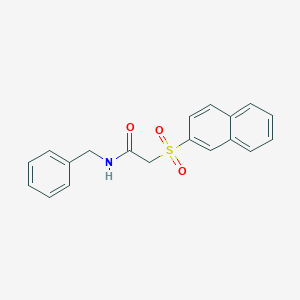

“1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a compound with the molecular formula C19H15FN2O3S . It belongs to the class of heterocyclic compounds known as indoles, which are crucial in medicinal chemistry . Indole derivatives have been gaining a lot of interest due to their wide range of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of indole-sulfonamide derivatives, such as “this compound”, involves a variety of techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been recently produced and exhibit strong antimicrobial actions . The goal of recent research has been to present the most recent methods for synthesizing indole-sulfonamide derivatives .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . The exact interactions and changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific targets and the structure of the indole derivative.

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . The specific effects would depend on the compound’s targets and mode of action.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in clinical trials, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is to investigate its efficacy in clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to develop novel formulations of this compound that can improve its solubility and bioavailability. Additionally, future research can focus on elucidating the molecular mechanisms underlying the biological effects of this compound, which can provide insights into its potential therapeutic applications.

Synthesis Methods

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Suzuki-Miyaura coupling reaction, and the Heck reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2-acetylbenzoic acid with 2-fluorobenzaldehyde in the presence of a base, followed by the addition of ethylamine and sulfonamide. The Suzuki-Miyaura coupling reaction involves the coupling of 2-fluorobenzaldehyde with a boronic acid derivative, followed by the addition of ethylamine and sulfonamide. The Heck reaction involves the coupling of 2-fluorobenzaldehyde with ethyl acrylate in the presence of a palladium catalyst, followed by the addition of ethylamine and sulfonamide.

Scientific Research Applications

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. This compound has also been found to possess anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. Additionally, this compound has been found to possess neuroprotective properties by protecting neurons from oxidative stress and inflammation.

properties

IUPAC Name |

1-ethyl-N-(2-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(12-6-5-7-13(18(12)16)19(22)23)26(24,25)21-15-9-4-3-8-14(15)20/h3-11,21H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKLWBVFIRJUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4F)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(2-Naphthyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B498541.png)

![2-[(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]propanoic acid](/img/structure/B498542.png)

![2-{[4-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B498552.png)

![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)

![N-(4-{[2-(allyloxy)-3-ethoxybenzyl]amino}phenyl)acetamide](/img/structure/B498555.png)

![N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B498558.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid](/img/structure/B498563.png)